Biocatalytic Asymmetric Reduction: Ethyl 2-Hydroxycyclohexanecarboxylate vs. Ethyl 2-Oxocyclohexanecarboxylate
In a direct head-to-head comparison, the asymmetric reduction of ethyl 2-oxocyclohexanecarboxylate (the ketone precursor) using whole-cell yeast biocatalysts yields ethyl 2-hydroxycyclohexanecarboxylate with stereoselectivity dependent on the yeast strain. Williopsis californica JCM 3600 produced the (1S,2S)-stereoisomer with >99.9% enantiomeric excess (ee) in 51.0% yield, whereas other yeasts and carbonyl reductases gave varied outcomes (e.g., enzyme E007 gave the (1S,2R)-isomer with only 25.6% ee) [1]. This demonstrates that the stereochemical outcome is not inherent to the substrate class but is critically dependent on the specific catalyst and reaction conditions, and that the target compound can be obtained in exceptionally high optical purity.
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric reduction |
|---|---|
| Target Compound Data | >99.9% ee for (1S,2S)-ethyl 2-hydroxycyclohexanecarboxylate with W. californica JCM 3600 |
| Comparator Or Baseline | Ethyl 2-oxocyclohexanecarboxylate (starting material); other stereoisomers from different enzymes (e.g., 25.6% ee for (1S,2R)-isomer with enzyme E007) |
| Quantified Difference | >74.3 percentage points higher ee for (1S,2S) vs. (1S,2R) from E007; >99.9% absolute ee achieved |
| Conditions | Whole-cell yeast fermentation, 30°C, 24 h; substrate: ethyl 2-oxocyclohexanecarboxylate |
Why This Matters
This exceptional stereocontrol (>99.9% ee) is critical for pharmaceutical applications requiring single-enantiomer purity, directly impacting downstream drug efficacy and regulatory compliance.
- [1] Tsunekawa R, Hanaya K, Higashibayashi S, Shoji M, Sugai T. Chemoenzymatic approaches to the synthesis of the (1S,2R)-isomer of benzyl 2-hydroxycyclohexanecarboxylate. Molecular Catalysis. 2018;444:84-89. DOI: 10.1016/j.mcat.2017.10.036. View Source
